Cas no 2639449-01-5 (Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate)

Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for constructing functionalized thiophene derivatives. The tert-butyl ester group enhances solubility and stability, facilitating handling and purification. The presence of both amino and bromo substituents at adjacent positions allows for selective functionalization, making it a useful precursor in cross-coupling reactions, nucleophilic substitutions, and further derivatization. The phenyl group contributes to increased rigidity and electronic diversity, beneficial in medicinal chemistry and materials science applications. This compound is particularly advantageous in the synthesis of heterocyclic scaffolds for pharmaceuticals, agrochemicals, and optoelectronic materials. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate structure
2639449-01-5 structure
Product Name:Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate
CAS No:2639449-01-5
MF:C15H16BrNO2S
MW:354.262042045593
CID:5665330
PubChem ID:165900837
Update Time:2025-05-26

Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27730377
    • 2639449-01-5
    • tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate
    • Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate
    • Inchi: 1S/C15H16BrNO2S/c1-15(2,3)19-14(18)13-11(17)10(16)12(20-13)9-7-5-4-6-8-9/h4-8H,17H2,1-3H3
    • InChI Key: LWVOPHPXPJOGKI-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C(=O)OC(C)(C)C)SC=1C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 353.00851g/mol
  • Monoisotopic Mass: 353.00851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 80.6Ų

Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate Pricemore >>

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Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate Related Literature

Additional information on Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate

Research Brief on Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate (CAS: 2639449-01-5)

In recent years, the compound Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate (CAS: 2639449-01-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiophene core and functionalized substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Its structural features make it particularly valuable for the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and antimicrobial compounds.

Recent studies have focused on optimizing the synthetic pathways for Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate to enhance yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method using palladium-based catalysts, which significantly improved the efficiency of the bromination step. This advancement not only reduces production costs but also minimizes the formation of unwanted by-products, making the process more environmentally sustainable.

In addition to synthetic improvements, researchers have explored the biological applications of derivatives derived from this compound. For instance, a team at the University of Cambridge demonstrated that modifications at the 3-amino and 4-bromo positions could yield potent inhibitors of protein kinases involved in cancer progression. Their findings, published in Nature Chemical Biology, highlight the compound's potential as a scaffold for targeted cancer therapies. Further in vitro and in vivo studies are underway to evaluate the pharmacokinetics and toxicity profiles of these derivatives.

Another notable application of Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate lies in its role as a precursor for fluorescent probes. A 2024 study in ACS Chemical Biology detailed the development of thiophene-based probes for real-time imaging of cellular processes. These probes exhibit high selectivity and stability, enabling researchers to monitor dynamic biological events with unprecedented clarity. Such innovations underscore the compound's versatility beyond traditional drug development.

Despite these promising developments, challenges remain in scaling up production and ensuring consistent quality for clinical applications. Regulatory considerations, such as compliance with Good Manufacturing Practices (GMP), are critical for translating laboratory successes into commercially viable products. Collaborative efforts between academia and industry are essential to address these hurdles and accelerate the compound's transition from bench to bedside.

In conclusion, Tert-butyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate (CAS: 2639449-01-5) represents a cornerstone in modern medicinal chemistry. Its multifaceted applications—from drug discovery to diagnostic tools—highlight its enduring relevance in the field. Continued research and innovation will undoubtedly unlock new possibilities, solidifying its position as a key player in the quest for advanced therapeutics.

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